molecular formula C6H6N2O4S B1288649 6-Sulfamoylpyridine-3-carboxylic acid CAS No. 285135-56-0

6-Sulfamoylpyridine-3-carboxylic acid

Cat. No.: B1288649
CAS No.: 285135-56-0
M. Wt: 202.19 g/mol
InChI Key: KUGDGAKDFIXCAL-UHFFFAOYSA-N
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Description

6-Sulfamoylpyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a sulfamoyl group (-SO2NH2) attached to the pyridine ring at the 6th position and a carboxylic acid group (-COOH) at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfamoylpyridine-3-carboxylic acid typically involves the introduction of the sulfamoyl group and the carboxylic acid group onto the pyridine ring. One common method is the sulfonation of pyridine derivatives followed by carboxylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to achieve the desired substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions and the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Sulfamoylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.

Scientific Research Applications

6-Sulfamoylpyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Sulfamoylpyridine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopyridine-3-carboxylic acid: Similar structure but with a mercapto group (-SH) instead of a sulfamoyl group.

    6-Aminopyridine-3-carboxylic acid: Contains an amino group (-NH2) instead of a sulfamoyl group.

    6-Hydroxypyridine-3-carboxylic acid: Features a hydroxyl group (-OH) in place of the sulfamoyl group.

Uniqueness

6-Sulfamoylpyridine-3-carboxylic acid is unique due to the presence of both the sulfamoyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

6-sulfamoylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGDGAKDFIXCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285135-56-0
Record name 6-sulfamoylpyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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